molecular formula C10H8N2 B3041792 2-methyl-1H-indole-5-carbonitrile CAS No. 36798-24-0

2-methyl-1H-indole-5-carbonitrile

Cat. No.: B3041792
CAS No.: 36798-24-0
M. Wt: 156.18 g/mol
InChI Key: PVKJYCITKPSXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-indole-5-carbonitrile (CAS 36798-24-0) is a high-purity indole derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a methyl group at the 2-position and a nitrile functional group at the 5-position of the indole scaffold, a privileged structure in drug discovery . The nitrile group is a valuable precursor for synthesizing various functional groups, including amines, amides, esters, and ketones, facilitating the exploration of diverse molecular libraries . Indole-2-carbonitrile derivatives are recognized as effective precursors for synthesizing various indole-fused polycycles and are of significant interest in biological sciences . Research indicates that indole skeletons are key building blocks in pharmaceuticals, natural products, and agrochemicals, exhibiting a wide range of biological activities . Specifically, indole-based compounds are investigated as potent agents in anticancer research, with some derivatives demonstrating promising activity as kinase inhibitors targeting EGFR, VEGFR-2, and BRAF V600E , which are important targets in oncology . Researchers utilize this compound under dry conditions and store it in a dark place, sealed at room temperature to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKJYCITKPSXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299475
Record name 2-Methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36798-24-0
Record name 2-Methyl-1H-indole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36798-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Trajectories of Indole Core Chemistry in Academic Inquiry

The journey of indole (B1671886) chemistry began in the mid-19th century, intrinsically linked to the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. Just a few years later, in 1869, he proposed the bicyclic structure of indole that is still accepted today. nih.govnih.gov Initially, certain derivatives of indole were primarily of interest as dyestuffs. nih.gov

A significant turning point for indole chemistry came in the 1930s with the discovery that the indole core is a fundamental component of many vital biological molecules and alkaloids. nih.govnih.gov This includes the essential amino acid tryptophan and the neurotransmitter serotonin. This realization sparked intense and sustained research into the synthesis and function of indole-containing compounds, a field that remains vibrant today. nih.gov

One of the earliest and most enduring methods for creating substituted indoles is the Fischer indole synthesis, developed in 1883 by Emil Fischer. researchgate.net This method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.net While synthesizing the parent indole via this method can be challenging, it is highly effective for producing indoles with substitutions at the 2- and/or 3-positions. Another key method, the Leimgruber–Batcho indole synthesis, was disclosed in a 1976 patent and is lauded for its high yields and versatility, making it particularly popular within the pharmaceutical industry for producing specifically substituted indoles.

Contemporary Significance of Nitrile Substituted Indole Derivatives

The incorporation of a nitrile (-C≡N) group into the indole (B1671886) scaffold has become a significant strategy in modern drug design and medicinal chemistry. nih.govbiosynth.com The nitrile group is a versatile functional group; it is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, influencing the molecule's electronic properties and its ability to interact with biological targets. sigmaaldrich.com Furthermore, introducing a nitrile can block sites on a molecule that are susceptible to metabolic breakdown, thereby enhancing the metabolic stability and bioavailability of a potential drug. nih.govbiosynth.com

Nitrile-substituted indoles are key components in a variety of pharmacologically active compounds. nih.gov The 2-cyanoindole unit, for example, is a valuable building block for synthesizing more complex, fused heterocyclic systems and has been identified in molecules with a wide array of biological activities. nih.govresearchgate.net Derivatives of indole are being explored for a multitude of therapeutic applications, including treatments for cancer, inflammation, diabetes, and neurological disorders. orgsyn.org For instance, indole-2-carboxylic acid derivatives have shown promise as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov The strategic placement of the nitrile group can significantly impact a compound's selectivity and binding affinity for its target protein. biosynth.com

Biological Activities and Pharmacological Investigations of 2 Methyl 1h Indole 5 Carbonitrile and Its Analogs

Anticancer Potential and Mechanistic Insights

The indole (B1671886) scaffold is a well-established pharmacophore in the development of anticancer agents. mdpi.comnih.gov Analogs of 2-methyl-1H-indole-5-carbonitrile have been the subject of extensive research, demonstrating a range of activities against various cancer types through multiple mechanisms.

Inhibition of Neoplastic Cell Proliferation

A primary focus of research has been the ability of indole derivatives to inhibit the proliferation of cancer cells. Studies have shown that these compounds can be effective against a variety of human tumor cell lines.

For instance, a series of newly synthesized indole-based arylsulfonylhydrazides were tested for their antiproliferative effects on breast cancer cell lines. acs.org Among these, compound 5f (4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) demonstrated significant inhibition of both MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cells. acs.org Similarly, certain indole-6-carboxylate derivatives, specifically designed as receptor tyrosine kinase inhibitors, have shown potent cytotoxic effects against liver (HepG2), colon (HCT-116), and lung (A549) cancer cell lines. nih.gov

Further studies on indole-2-carboxamides revealed promising antiproliferative activity across a panel of cancer cell lines, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. nih.gov Another study highlighted the selective cytotoxicity of novel 2-(thiophen-2-yl)-1H-indole derivatives against the HCT-116 colon cancer cell line. nih.gov

Table 1: Antiproliferative Activity of Selected Indole Analogs

CompoundCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
Compound 5f (an arylsulfonylhydrazide)MCF-7 (Breast)13.2 µM acs.org
Compound 5f (an arylsulfonylhydrazide)MDA-MB-468 (Breast)8.2 µM acs.org
Compound 4g (a 2-(thiophen-2-yl)-1H-indole derivative)HCT-116 (Colon)7.1 µM nih.gov
Compound 4a (a 2-(thiophen-2-yl)-1H-indole derivative)HCT-116 (Colon)10.5 µM nih.gov
Compound Va (an indole-2-carboxamide)General Panel26 nM - 86 nM (GI₅₀) nih.gov

Apoptosis Induction in Malignant Cell Lines

Beyond inhibiting proliferation, a crucial characteristic of an effective anticancer agent is the ability to induce apoptosis, or programmed cell death, in malignant cells. Indole compounds, including naturally occurring ones like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3´-diindolylmethane (DIM), are recognized as potent inducers of apoptosis. nih.gov This pro-apoptotic effect is a key attribute that makes them desirable candidates for cancer therapy. nih.gov

Synthetic indole derivatives have also been engineered to maximize this effect. For example, research into new indole-based aromatase and inducible nitric oxide synthase (iNOS) inhibitors demonstrated that the lead compounds possessed significant apoptotic antiproliferative activity. nih.gov Another study found that specific indole-6-carboxylate derivatives, which were identified as potent cytotoxic agents, triggered the extrinsic pathway of apoptosis. nih.gov This ability to initiate a cascade of events leading to cell death is a significant therapeutic advantage.

Modulation of Oncogenic Signaling Pathways

The anticancer effects of indole derivatives are often rooted in their ability to interfere with critical signaling pathways that cancer cells rely on for growth and survival. mdpi.com These compounds are known to be pleiotropic, meaning they can modulate multiple cellular signaling pathways simultaneously. nih.govnih.gov

A key target for many indole compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in cancer. nih.govnih.gov Natural indoles like I3C and DIM, as well as their synthetic analogs, have been shown to effectively inhibit this pathway and the downstream transcription factor NF-κB. nih.govnih.gov The inhibition of these pathways can suppress cancer cell invasion, angiogenesis (the formation of new blood vessels), and drug resistance. nih.gov

Other research has shown that indole alkaloids can modulate the Mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and apoptosis. mdpi.com Furthermore, certain 2-(thiophen-2-yl)-1H-indole derivatives have been found to decrease the levels of oncogenic microRNA-25 (miR-25), Interleukin-6 (IL-6), and the c-Myc protein, all of which are involved in tumor progression. nih.gov

Aromatase Enzyme Inhibitory Activity

Aromatase is a crucial enzyme responsible for the synthesis of estrogens. nih.govnih.gov Inhibiting this enzyme is a key strategy in treating hormone-dependent breast cancers. nih.gov Research has shown that analogs of 2-methyl-1H-indole are effective aromatase inhibitors.

A study investigating 2-methyl indole hydrazones found that monochloro-substituted derivatives had stronger aromatase inhibitory activity than the natural indole hormone melatonin (B1676174). nih.gov Another study focused on 2-aryl indoles and discovered that the position of substituents on the indole ring is critical for activity. nih.gov Specifically, a nitrile (CN) group—the defining feature of this compound—at the C-3 position of the indole ring resulted in an IC₅₀ value of 1.61 μM. nih.gov However, when this same nitrile group was moved to the C-5 position, the potency decreased, resulting in an IC₅₀ of 3.34 μM. nih.gov This highlights the structural sensitivity of the aromatase inhibition mechanism.

Table 2: Aromatase Inhibitory Activity of Indole Analogs

Compound TypeKey FeatureActivity (IC₅₀)Reference
2-Aryl IndoleCN group at C-31.61 µM nih.gov
2-Aryl IndoleCN group at C-53.34 µM nih.gov
Indole Aryl Sulfonamide (Derivative IX)Aryl sulfonamide at C-50.16 µM nih.gov

Kinase Inhibitory Profiles (e.g., EGFR, BRAF V600E, VEGFR-2)

Many cancers are driven by the aberrant activity of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAF V600E mutant. nih.govnih.gov Consequently, developing indole-based kinase inhibitors is a major focus of cancer drug discovery. nih.gov

A series of indole-2-carboxamide derivatives were designed and tested as multi-kinase inhibitors. nih.gov The most potent compounds from this series demonstrated significant inhibitory activity against EGFR, BRAF V600E, and VEGFR-2, with IC₅₀ values in the nanomolar range. nih.gov For example, compound Va showed an IC₅₀ of 71 nM against EGFR. nih.gov

Another study developed indole-6-carboxylate derivatives, with compound 4a targeting EGFR and compound 6c targeting VEGFR-2. nih.gov Both compounds proved to be the most effective cytotoxic agents in their respective series. nih.gov The indole skeleton is a key component in many clinically used kinase inhibitors and continues to be a valuable scaffold for designing new, targeted therapies. nih.govnih.gov

Table 3: Kinase Inhibitory Activity of Indole Analogs

CompoundTarget KinaseActivity (IC₅₀)Reference
Compound Va (an indole-2-carboxamide)EGFR71 nM nih.gov
Compound Va (an indole-2-carboxamide)BRAFV600E77 nM - 107 nM nih.gov
Compound Va (an indole-2-carboxamide)VEGFR-2Range of activity observed nih.gov
Compound 4a (an indole-6-carboxylate)EGFRPotent activity reported nih.gov
Compound 6c (an indole-6-carboxylate)VEGFR-2Potent activity reported nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, indole derivatives have demonstrated significant potential as antimicrobial agents. benthamscience.com The rise of multidrug-resistant pathogens necessitates the development of new classes of antibiotics, and the indole scaffold has proven to be a versatile starting point. nih.gov

Research has shown that various synthetic indole derivatives exhibit broad-spectrum activity against both bacteria and fungi. nih.govnih.gov For instance, a series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, which are structurally related to the target compound, were synthesized and evaluated. researchgate.net Among them, compound 5d , featuring a chloro substituent, showed promising antibacterial and antifungal activities. researchgate.net

Another study on new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates reported good to excellent antimicrobial activity, with some compounds being 10–50 times more potent than the reference antibiotics ampicillin (B1664943) and streptomycin (B1217042) against certain bacterial strains. nih.gov Indole derivatives incorporating other heterocyclic rings, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, have also shown a broad spectrum of activity against pathogens like Staphylococcus aureus, MRSA, and Candida species, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL. nih.gov

Table 4: Antimicrobial Activity of Selected Indole Analogs

Compound TypePathogenActivity (MIC)Reference
Indole-triazole derivative (3d)MRSA3.125 µg/mL nih.gov
Indole-triazole derivative (3d)C. krusei3.125 µg/mL nih.gov
Indole-hydrazone derivative (Compound 8)MRSA6.25 µg/mL znaturforsch.com
(Z)-methyl indole-2-carboxylate (B1230498) (Compound 8)Various Bacteria0.004–0.03 mg/mL nih.gov
(Z)-methyl indole-2-carboxylate (Compound 15)Various Fungi0.004–0.06 mg/mL nih.gov

Enzyme Modulation and Target Interactions beyond Cancer

Farnesyl Transferase Inhibition

Farnesyl transferase (FTase) is a critical enzyme in the post-translational modification of Ras proteins, which are key players in cellular signal transduction pathways controlling growth and proliferation. nih.govnih.gov The inhibition of FTase prevents the farnesylation of Ras, blocking its localization to the cell membrane and subsequent activation of downstream signaling cascades. nih.gov This mechanism has made FTase a significant target for the development of anticancer agents. nih.govnih.gov

Natural products and their synthetic derivatives have been a fertile source of farnesyl transferase inhibitors (FTIs). nih.gov The indole scaffold is among the heterocyclic structures investigated for FTI activity. While specific inhibitory data for this compound against FTase is not extensively documented, the broader class of indole derivatives has been explored in this context. The development of FTIs is complex, as the clinical efficacy of some inhibitors has been hampered by the alternative prenylation of K-Ras by geranylgeranyl transferase I. nih.gov Nevertheless, the pursuit of novel FTIs, including those based on diverse heterocyclic systems like indoles, remains an active area of research in oncology. nih.govnih.gov

Other Investigated Biological Activities

Beyond farnesyl transferase inhibition, the indole nucleus has been incorporated into molecules designed to elicit a range of other biological effects. The following sections detail the antioxidant, antidiabetic, anticholinesterase, anticonvulsant, and receptor-interacting properties of analogs of this compound.

Antioxidant Activity

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. nih.gov Indole derivatives, particularly those with hydroxyl or amino groups, are recognized for their antioxidant and radical-scavenging properties. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays. nih.gov

In a study investigating melatonin analogues, various indole amino acid derivatives were synthesized and tested for their antioxidant capabilities. The results showed that these new derivatives had DPPH radical-scavenging activities comparable to melatonin and demonstrated potent inhibition of lipid peroxidation, highlighting the potential of the indole core in mitigating oxidative damage. nih.gov Another study on pyrazole (B372694) derivatives, which also feature a five-membered nitrogen-containing heterocyclic ring, demonstrated notable antioxidant activity in DPPH radical scavenging, reducing power, and DNA protection assays. nih.gov While direct data for this compound is not available, the established antioxidant profile of the indole scaffold suggests that it could possess similar properties, subject to the electronic influence of its specific substituents.

Table 1: Antioxidant Activity of Selected Pyrazole Analogs

CompoundDPPH Radical Scavenging ActivityReducing Power AssayDNA Protection Assay
8a GoodGoodGood
8g GoodGoodGood
8d GoodGoodGood

Data sourced from a study on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one and its analogs. nih.gov

Antidiabetic Activity

The management of type 2 diabetes mellitus is a major therapeutic challenge, and the inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase is a key strategy. nih.gov α-Glucosidase inhibitors delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. nih.gov The indole nucleus is a common feature in compounds designed as potential antidiabetic agents. nih.gov

Research has shown that various indole derivatives exhibit significant α-glucosidase inhibitory activity, often far exceeding that of the standard drug, acarbose. nih.gov For instance, a series of indenopyrazole derivatives, which contain a structure that can be seen as a rigid analog of the indole ring system, were synthesized and evaluated for their antidiabetic effects. Several of these compounds displayed potent inhibition of the α-glucosidase enzyme. nih.gov Although specific data for this compound is not present in this study, the findings for related heterocyclic systems underscore the potential of this structural class in the development of new antidiabetic agents. nih.govnih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Indenopyrazole Derivatives

CompoundConcentration (µg/mL)% Inhibition
4e 12.576.41
2579.13
5082.76
4i 12.567.02
2586.27
5090.47
10094.52
Acarbose (Standard) --

Data from a study on benzothiazole (B30560) tethered indenopyrazoles. nih.gov

Anticholinesterase Activity

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov The indole scaffold is a key component in many compounds investigated for anticholinesterase activity. nih.gov

Studies on various synthetic indole derivatives have demonstrated their potential as cholinesterase inhibitors. nih.gov For example, a series of phenylcarbamate analogues of geneserine, which contains a core pyrroloindole structure, were evaluated for their ability to inhibit human AChE and BChE. nih.gov These compounds displayed varying potencies and selectivities for the two enzymes. While these specific analogs are structurally more complex than this compound, this research confirms the utility of the indole framework in designing cholinesterase inhibitors. nih.govnih.gov

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and a significant portion of patients have seizures that are not adequately controlled by existing medications, driving the search for new anticonvulsant agents. nih.gov Drug discovery efforts often screen compounds in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov

The indole nucleus has been explored as a scaffold for anticonvulsant drugs. nih.gov For instance, a study on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, designed as hybrid compounds, showed that some members of the series possessed anticonvulsant activity in the MES and 6 Hz psychomotor seizure tests in mice. nih.gov In another study, certain 1-[(4-arylpiperazin-1-yl)-propyl]-succinimide derivatives were found to be active in the MES model, with one of the most active compounds showing an ED₅₀ value of 28.2 mg/kg in rats. nih.gov These findings, although not directly involving indole-5-carbonitrile structures, illustrate the potential of nitrogen-containing heterocyclic compounds in the development of novel treatments for epilepsy.

Table 3: Anticonvulsant Screening of Selected Pyrrolidine-2,5-dione Analogs

CompoundMES Test (% Protection at 100 mg/kg)6 Hz Test (% Protection at 100 mg/kg)scPTZ Test (% Protection at 100 mg/kg)
3 10010050
4 75100Not Active
14 5075Not Active
17 7575Not Active

Data reflects activity in mice at a dose of 100 mg/kg. nih.gov

Receptor Interactions (e.g., AhR, PPARα/γ)

Aryl Hydrocarbon Receptor (AhR) Interaction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune response, and cell development. Indole and its derivatives, including those produced by gut microbiota from tryptophan, are recognized as a major class of endogenous and pseudo-endogenous AhR ligands.

A comprehensive study on 22 different methylated and methoxylated indoles revealed that simple substitutions on the indole ring can determine whether a compound acts as an AhR agonist, partial agonist, or antagonist. This highlights the sensitivity of the AhR binding pocket to the specific chemical structure of the indole ligand. For example, 2-methylindole (B41428) was found to be a weak partial agonist of AhR, while 5-methylindole (B121678) was a partial agonist. In contrast, 3-methylindole (B30407) and 2,3-dimethylindole (B146702) were identified as effective AhR antagonists. These findings suggest that this compound, possessing the 2-methyl substitution, likely interacts with AhR, although the specific effect (agonist vs. antagonist) would be modulated by the electron-withdrawing nature of the 5-carbonitrile group.

Table 4: Aryl Hydrocarbon Receptor (AhR) Activity of Selected Methylindole Analogs

CompoundActivity TypeRelative Efficacy (Eₘₐₓ %)IC₅₀ (µM)
2-Methylindole Weak Partial Agonist16%-
3-Methylindole Antagonist-19
5-Methylindole Partial Agonist65%-
2,3-Dimethylindole Antagonist-11

Relative efficacy is compared to the potent agonist TCDD (dioxin). IC₅₀ values are for antagonist activity.

Peroxisome Proliferator-Activated Receptor (PPARα/γ) Interaction

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play central roles in lipid and glucose metabolism. nih.gov PPARγ is the molecular target for the thiazolidinedione class of antidiabetic drugs, while PPARα is a target for fibrate drugs used to treat hyperlipidemia. Compounds that can modulate both PPARα and PPARγ (dual agonists) are of significant interest for treating metabolic syndrome. nih.gov

The indole scaffold has been successfully used to develop selective PPARγ modulators (SPPARγMs) and dual PPARα/γ agonists. Research into benzoyl 2-methyl indoles led to the identification of potent and selective PPARγ modulators. These compounds demonstrated significant antidiabetic activity in animal models, suggesting that the 2-methyl indole core is a viable starting point for designing PPARγ-active agents. The specific electronic and steric properties of the 5-carbonitrile group in this compound would influence its binding affinity and efficacy at PPAR subtypes.

Computational Chemistry and in Silico Approaches in Research on 2 Methyl 1h Indole 5 Carbonitrile

Molecular Docking Simulations for Ligand-Target Binding

Docking simulations reveal the intricate network of non-covalent interactions between a ligand and a protein's active site. These networks are composed of various interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For indole (B1671886) derivatives, these simulations are frequently employed to estimate their potential as enzyme inhibitors.

For instance, in studies involving 5-substituted indole derivatives, molecular docking has been used to evaluate their inhibitory potential against enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation. nih.gov The simulations can predict the binding energy, which indicates the affinity of the compound for the protein's binding site. A more negative binding energy value generally suggests a stronger and more stable interaction. youtube.com The analysis of the docked pose shows how the 2-methyl-1H-indole-5-carbonitrile molecule fits within the binding cavity, highlighting the key interactions that stabilize the complex. youtube.comyoutube.com

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are critical for ligand binding. youtube.com The indole scaffold of this compound contains a hydrogen bond donor (the N-H group of the indole ring) and potential hydrogen bond acceptors (the nitrogen atom of the nitrile group). The N-H group is particularly important, and its ability to form hydrogen bonds is often crucial for the conformation and function of indole-containing molecules in biological systems. nih.gov

Simulations can precisely map these interactions. For example, the indole N-H may form a hydrogen bond with the backbone carbonyl oxygen or a side-chain acceptor of an amino acid like glutamine or asparagine. The cyano group (-C≡N) can interact with hydrogen bond donors like arginine or lysine. Furthermore, the aromatic indole ring can engage in hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. nih.gov Studies on similar indole derivatives have shown interactions with residues like LYS-37, ALA-55, and GLU-62 in their respective protein targets. nih.gov

Table 1: Potential Ligand-Protein Interactions for this compound

Molecular Group Type of Interaction Potential Interacting Amino Acid Residues
Indole N-H Hydrogen Bond Donor Aspartate, Glutamate, Serine, Threonine
Nitrile (-C≡N) Hydrogen Bond Acceptor / Dipolar Arginine, Lysine, Histidine, Serine
Indole Ring Hydrophobic, π-π Stacking Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. researchgate.net These methods are used to optimize the molecular geometry and calculate various electronic parameters that correlate with the molecule's stability, reactivity, and spectroscopic properties. mdpi.comscience.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of primary interest. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For indole isomers, DFT calculations at the B3LYP/6-311+G** level have been used to determine their relative stabilities and electronic characteristics. researchgate.net

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and the ability to engage in dipole-dipole interactions. |

Pharmacokinetic and Pharmacodynamic (ADME) Prediction Models

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic properties of a drug candidate early in the discovery process. These predictions help to identify compounds with favorable drug-like properties and flag potential liabilities, such as poor absorption or high toxicity. nih.gov

For a compound to be orally effective, it must be absorbed from the gastrointestinal (GI) tract. For neurologically active agents, the ability to cross the Blood-Brain Barrier (BBB) is essential. nih.gov Indole and its metabolites, produced by gut microbiota, are known to influence both gut and brain health, making the assessment of their transport characteristics particularly relevant. nih.govijbs.com

Computational models predict Human Intestinal Absorption (HIA) and BBB permeability based on physicochemical properties like lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bonding capacity. researchgate.net The "rule of five," proposed by Lipinski, provides a general guideline for drug-likeness, and in silico tools can quickly assess a compound against these criteria. nih.govnih.gov Models can generate plots that position a compound within confidence ellipses for HIA and BBB, providing a visual assessment of its likely in vivo behavior. researchgate.net

Predicting a compound's metabolic fate and potential toxicity is a critical step in its evaluation. In silico models can identify which sites on the molecule are most susceptible to metabolic transformation by enzymes such as cytochrome P450.

Table 3: Predicted ADME/Toxicity Profile Parameters for a Drug Candidate

Parameter Description Favorable Range/Outcome
Molecular Weight Mass of the molecule. < 500 Da
logP Octanol-water partition coefficient; measure of lipophilicity. < 5
Hydrogen Bond Donors Number of O-H and N-H bonds. < 5
Hydrogen Bond Acceptors Number of N and O atoms. < 10
Gastrointestinal Absorption Predicted absorption from the gut. High
BBB Permeability Predicted ability to cross the blood-brain barrier. Yes/No (depending on target)
Hepatotoxicity Potential to cause liver damage. Low risk/Inactive

| Mutagenicity | Potential to cause genetic mutations. | Low risk/Inactive |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and the stability of its interactions with biological targets.

In the study of indole derivatives, MD simulations have been instrumental in understanding the stability of ligand-protein complexes. For instance, research on indole-based inhibitors targeting kinases like EGFR and c-MET has employed MD simulations to assess the stability of docked complexes and to observe the orientation of the molecules within the catalytic domain of the target proteins. nih.gov These simulations, often run for nanoseconds, track the trajectory of each atom, allowing researchers to analyze fluctuations, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) of the protein and ligand. This data helps to confirm whether the binding pose predicted by molecular docking is stable over time.

For "this compound," MD simulations would be critical in evaluating its potential as an inhibitor of a specific protein target. After an initial docking study to predict the binding mode, an MD simulation would be performed on the resulting complex. The stability of the complex would be assessed by monitoring the RMSD of the protein and the ligand. A stable RMSD for both suggests a stable binding, whereas significant fluctuations might indicate an unstable interaction.

Furthermore, conformational analysis through MD simulations can reveal the accessible conformations of "this compound" in different environments, such as in solution or within a protein's binding pocket. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape.

A key aspect of analyzing MD simulations is the calculation of binding free energies, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This calculation provides a more quantitative measure of the binding affinity of the ligand to its target. In studies of indole-based inhibitors, MM/GBSA calculations have been used to understand the effect of different substitutions on the indole ring on the binding affinity. nih.gov

Parameter Description Significance for this compound
RMSD (Root-Mean-Square Deviation) A measure of the average distance between the atoms of a superimposed molecule and a reference structure.Indicates the stability of the compound's binding pose within a target protein over the simulation time.
RMSF (Root-Mean-Square Fluctuation) Measures the deviation of each atom from its average position during the simulation.Highlights flexible regions of the compound and the protein, which can be important for binding and function.
Binding Free Energy (e.g., MM/GBSA) An estimation of the free energy change upon binding of the ligand to the protein.Provides a quantitative prediction of the binding affinity, allowing for comparison with other potential inhibitors.
Conformational Clustering Groups similar conformations of the molecule that occur during the simulation.Identifies the most populated and energetically favorable conformations of the compound.

Computational Drug Design and Virtual Screening Methodologies

Computational drug design encompasses a range of in silico techniques aimed at identifying and optimizing new drug candidates. A cornerstone of this field is virtual screening, which involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme.

Virtual screening can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the target protein. Molecular docking is the most common SBVS technique, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target. For "this compound," if the 3D structure of a potential target protein is known, SBVS could be used to screen large compound libraries to identify molecules with a similar or better predicted binding affinity. In a study focused on designing novel 2-methylindole (B41428) derivatives as aromatase inhibitors, molecular docking was used to evaluate the binding affinity of 51 computationally designed ligands. ijcrt.org This approach allows for the rational design of new derivatives with potentially enhanced activity.

Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available. LBVS methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, use the properties of these known active compounds to identify new molecules with similar characteristics. If a series of indole derivatives with known activity against a particular target were identified, a pharmacophore model could be built to define the essential features required for activity. This model could then be used to screen databases for other compounds, including "this compound," that fit the pharmacophore.

The initial steps of virtual screening often involve filtering compound libraries based on physicochemical properties to ensure "drug-likeness." This is often guided by principles such as Lipinski's Rule of Five. Basic computational properties of "this compound" are available and would be used in such a filtering process. nih.gov

Property Value Significance in Virtual Screening
Molecular Weight 156.18 g/mol Falls within the typical range for drug-like molecules.
LogP 2.348Indicates good lipid solubility for cell membrane permeability.
Hydrogen Bond Donors 1Conforms to Lipinski's Rule of Five.
Hydrogen Bond Acceptors 1Conforms to Lipinski's Rule of Five.
Rotatable Bonds 0Suggests a relatively rigid scaffold, which can be favorable for binding.
Topological Polar Surface Area (TPSA) 39.58 ŲA predictor of drug transport properties.

Following virtual screening, the top-ranked "hit" compounds are typically subjected to further computational analysis, such as the more rigorous MD simulations and binding free energy calculations discussed in the previous section, before being prioritized for chemical synthesis and in vitro biological evaluation. nih.govnih.gov This hierarchical and multi-faceted computational approach significantly streamlines the drug discovery process, saving both time and resources by focusing experimental efforts on the most promising candidates.

Advanced Spectroscopic and Analytical Characterization Techniques in Indole Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-methyl-1H-indole-5-carbonitrile by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Analysis: The ¹H NMR spectrum provides distinct signals for each unique proton in the molecule. For this compound, the spectrum is characterized by signals in the aromatic, vinyl, and aliphatic regions. A broad singlet corresponding to the indole (B1671886) N-H proton is typically observed downfield. The protons on the benzene (B151609) portion of the indole ring (H-4, H-6, and H-7) appear as multiplets or distinct doublets in the aromatic region. A key signal is a singlet in the vinylic region, corresponding to the proton at the C-3 position. Furthermore, a characteristic singlet appears in the upfield region, representing the three protons of the methyl group at the C-2 position. chemscene.com

¹³C NMR Analysis: The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the structure. amazonaws.com Key signals include the carbon of the nitrile group (-C≡N), which appears in a characteristic downfield region. The nine distinct carbons of the 2-methyl-indole ring system will also be resolved, including the two quaternary carbons of the pyrrole-benzene ring fusion (C-3a and C-7a), the carbon bearing the nitrile group (C-5), and the carbon attached to the methyl group (C-2). The methyl group carbon itself will appear as a signal in the far upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shifts for indole derivatives.

Atom TypeNucleusPredicted Chemical Shift (δ, ppm)Multiplicity
N-H¹H~8.0 - 8.5Broad Singlet
Aromatic C-H (H-4, H-6, H-7)¹H~7.2 - 7.9Multiplet/Doublets
Indole C-H (H-3)¹H~6.2 - 6.4Singlet/Multiplet
Methyl (-CH₃)¹H~2.4 - 2.5Singlet
Nitrile (-C≡N)¹³C~118 - 122-
Aromatic/Indole Carbons¹³C~100 - 140-
Methyl (-CH₃)¹³C~12 - 15-

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. amazonaws.com

Table 2: Experimental IR Absorption Frequencies for this compound

Frequency (cm⁻¹)Vibrational Mode AssignmentIntensity
3297N-H StretchMedium
2927C-H Stretch (Aromatic/Aliphatic)Medium
2220C≡N Stretch (Nitrile)Strong, Sharp
1628, 1574, 1474, 1446C=C Aromatic Ring StretchesMedium-Strong
1309, 1200, 1106, 866, 796Fingerprint Region (C-H bends, ring modes)Variable

Data sourced from a modular synthesis study. amazonaws.com

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. For this compound (C₁₀H₈N₂), the molecular weight is 156.19 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 156. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for substituted indoles can be predicted:

Loss of a methyl radical: A significant fragment may appear at m/z 141, corresponding to the loss of the methyl group (•CH₃) from the C-2 position.

Loss of hydrogen cyanide: Cleavage of the indole ring could result in the loss of HCN (27 Da), a common fragmentation for nitrogen-containing heterocycles.

Retro-Diels-Alder type reactions: Complex rearrangements within the indole ring system can lead to further fragmentation patterns characteristic of the indole core.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula, further confirming the identity of the compound. amazonaws.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline solid. While spectroscopic methods provide inferential evidence of a structure, X-ray crystallography provides a precise map of atomic positions, bond lengths, and bond angles.

To date, a public crystal structure for this compound has not been reported. However, if a suitable single crystal of the compound were to be grown and analyzed, the technique would yield a wealth of structural data. This would include:

Crystal System and Space Group: Describing the symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: The precise lengths and angles of the fundamental repeating block of the crystal.

Atomic Coordinates: The exact (x, y, z) position of every non-hydrogen atom in the molecule.

Bond Lengths and Angles: Definitive measurements of the distances between atoms and the angles they form, confirming the planarity of the indole ring and the geometry of the substituents.

Intermolecular Interactions: Revealing how molecules pack together in the solid state, including potential hydrogen bonding between the N-H group of one molecule and the nitrile nitrogen of a neighboring molecule.

For comparison, analysis of other indole derivatives by X-ray crystallography has confirmed the planarity of the indole moiety and provided detailed insights into their solid-state packing arrangements. researchgate.net

Applications and Future Research Directions for 2 Methyl 1h Indole 5 Carbonitrile

Utility as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable in drug discovery. chula.ac.th The indole (B1671886) nucleus is a quintessential example of such a scaffold, a feature attributed to its ability to mimic the structure of peptides and interact with various enzymes and receptors in a reversible manner. chula.ac.th This inherent bioactivity is a key reason why the indole skeleton is a fundamental building block in numerous approved drugs and clinical candidates. mdpi.comnih.gov

2-Methyl-1H-indole-5-carbonitrile embodies the characteristics of a privileged structure. The core indole ring provides a flat, aromatic surface capable of participating in π-π stacking and hydrophobic interactions within protein binding pockets. The strategic placement of substituents further enhances its potential:

The 5-carbonitrile group: The nitrile moiety is a versatile functional group. It is a potent hydrogen bond acceptor and can participate in crucial interactions with biological targets. Its electron-withdrawing nature also modulates the electronic properties of the indole ring system, which can be critical for activity.

The combination of the indole core with these specific functional groups makes this compound an attractive starting point for developing libraries of compounds aimed at a wide range of biological targets, including but not limited to kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.

Role as a Synthetic Building Block for Architecturally Complex Heterocyclic Systems

Beyond its direct biological potential, this compound is a valuable intermediate for the synthesis of more complex molecular architectures. The functional groups on the scaffold provide multiple reaction sites for diversification.

The cyano group at the C5 position is particularly useful as it can be chemically transformed into a variety of other functionalities, such as amines, amides, esters, and ketones. researchgate.net This allows for the introduction of diverse side chains and the construction of new ring systems. For instance, indole-5-carbonitrile has been used as a reactant in the preparation of novel dual agonists for Peroxisome Proliferator-Activated Receptors (PPARα/γ) and in the synthesis of dihydroisoquinolines. sigmaaldrich.com

Furthermore, the indole ring itself is amenable to a wide range of synthetic transformations. Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, can be employed to attach various substituents to the indole core, enabling the creation of diverse chemical libraries. mdpi.comnih.gov For example, polysubstituted indole-2-carbonitriles have been synthesized using such methods to create a wide variety of molecules for drug design. mdpi.com The N-H of the indole can also be alkylated or arylated to further expand the accessible chemical space. mdpi.com This synthetic tractability allows chemists to use this compound as a foundational element to build architecturally complex heterocyclic systems with tailored properties for specific biological applications. openmedicinalchemistryjournal.com

Prospects in the Development of Targeted Therapeutic Agents

The indole scaffold is a component of numerous drugs with diverse therapeutic actions, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govthegoodscentscompany.com Derivatives of indole-carbonitriles and methyl-indoles have shown promise against a variety of specific molecular targets, highlighting the potential of this compound as a basis for new targeted therapies.

Research on related compounds provides a roadmap for the potential applications of this compound. For example, derivatives of 5-chloro-indole-2-carboxylate have been synthesized and identified as potent inhibitors of key cancer-related pathways like EGFR and BRAF. mdpi.com Similarly, indole-thiourea hybrids have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. chula.ac.th The presence of a fluorine atom and a carbonitrile group on an indole ring has been shown to enhance cytotoxic activity against cancer cell lines. smolecule.com

The table below summarizes the observed biological activities of various indole derivatives that share structural features with this compound, illustrating the therapeutic areas where it could be impactful.

Compound ClassBiological ActivitySpecific Target/OrganismReference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesAntibacterial and AntifungalE. coli, S. aureus, En. cloacae, T. viride nih.gov
5-Chloro-indole-2-carboxylate DerivativesAntiproliferativeEGFRT790M/BRAFV600E Pathways mdpi.com
Indole-thiourea HybridsAntimicrobialGram-positive and Gram-negative bacteria chula.ac.th
N-Methyl Indole DerivativesAntimicrobialGram-positive and Gram-negative bacteria, Fungal species worldscientificnews.com
5-Fluoro-1-methyl-1H-indole-3-carbonitrile DerivativesAnticancer (Cytotoxicity)Various cancer cell lines smolecule.com

These findings suggest that this compound is a strong candidate for derivatization and screening programs aimed at discovering new agents for oncology and infectious diseases.

Emerging Research Frontiers and Unexplored Biological Targets

While the established activities of indole derivatives point towards clear research directions, there remain numerous emerging frontiers and unexplored targets for this compound. The structural alerts from existing research can guide future exploration.

Given that indole-based molecules have successfully targeted protein kinases, a major research frontier is the systematic screening of this compound derivatives against a broad panel of kinases implicated in various diseases, from cancer to autoimmune disorders. The unique substitution pattern may confer selectivity for kinases that are not effectively targeted by existing inhibitors.

In the realm of infectious diseases, the challenge of antimicrobial resistance necessitates the discovery of novel agents with new mechanisms of action. chula.ac.th Research could focus on evaluating this scaffold against drug-resistant bacterial and fungal strains. Furthermore, the antiviral potential of indole derivatives is an area of significant interest, and screening against a range of viruses could yield new therapeutic leads. chula.ac.th

Beyond these areas, the neuropharmacological potential of indole derivatives remains a vast and partially explored field. For instance, some 2-cyanoindoles have been investigated as ligands for the N-Methyl-D-aspartate (NMDA) receptor and the dopamine (B1211576) D4 receptor, which are important in cognition and neuropsychiatric conditions. researchgate.net Exploring the activity of this compound and its derivatives against these and other neurological targets could open up new avenues for treating central nervous system disorders.

Overcoming Challenges and Seizing Opportunities in Indole-Carbonitrile Research

The promising outlook for this compound is accompanied by challenges that are common in drug discovery. A key challenge with "privileged scaffolds" is ensuring target selectivity. Because they can bind to multiple targets, there is a risk of off-target effects. Therefore, medicinal chemistry efforts must focus on designing derivatives with high affinity and selectivity for the desired biological target.

Another consideration is the potential for compounds to be Pan-Assay Interference Compounds (PAINS), which can appear active in many biochemical assays through non-specific mechanisms. Careful experimental validation and counter-screening are necessary to avoid pursuing false positives.

Despite these challenges, the opportunities presented by this compound are substantial. Its synthetic accessibility and the versatility of its functional groups allow for the rapid generation of diverse chemical libraries for high-throughput screening. This can accelerate the discovery of hit compounds. The opportunity lies in leveraging structure-based drug design, guided by the known interactions of other indole compounds, to rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this scaffold is poised to yield novel chemical probes to better understand biological processes and to deliver new therapeutic agents for a range of human diseases.

Q & A

Q. Key Data :

ParameterValueSource
Molecular FormulaC₁₀H₈N₂
Molecular Weight156.18 g/mol
CAS RN178396-18-4

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:
Density Functional Theory (DFT) calculations can model reaction pathways to identify energy barriers and transition states. For example:

  • Cyanation step : Compare activation energies for Pd vs. Cu catalysts to optimize selectivity .
  • Solvent effects : Simulate polar (DMF) vs. non-polar (toluene) solvents to enhance yield .
  • InChI Input : Use InChI=1S/C10H8N2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-5,12H,1H3 (from ) for molecular docking or mechanistic studies.

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR :
    • ¹H NMR : Methyl protons at δ ~2.5 ppm (singlet); indole NH at δ ~10.5 ppm .
    • ¹³C NMR : Cyano carbon at δ ~115 ppm; aromatic carbons between 100–140 ppm.
  • Mass Spectrometry : ESI-MS expected m/z = 157.1 [M+H]⁺ .
  • FT-IR : Sharp peak at ~2220 cm⁻¹ (C≡N stretch) .

Advanced: How to resolve contradictions in melting point data for indole derivatives?

Answer: Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

Recrystallization : Test solvents like methanol or acetonitrile to isolate pure polymorphs .

DSC Analysis : Differential scanning calorimetry to confirm thermal transitions .

Cross-Validation : Compare with structurally similar compounds (e.g., indole-5-carboxylic acid derivatives, mp 208–210°C ).

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
  • Waste Disposal : Segregate as halogen-free organic waste for incineration .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions of this compound?

Answer:

  • Mechanistic Studies :
    • Use kinetic isotope effects (KIE) to probe transition states.
    • Computational modeling (e.g., Fukui indices) predicts electron-rich positions .
  • Experimental Validation :
    • Bromination at position 3 (meta to cyano group) vs. position 4 (ortho to methyl) .
    • Monitor by LC-MS or GC-MS to quantify product ratios .

Basic: What are the applications of this compound in medicinal chemistry?

Answer:

  • Scaffold for Drug Discovery :
    • Modify the cyano group for protease inhibitors (e.g., SARS-CoV-2 Mpro) .
    • Methyl group enhances lipophilicity for blood-brain barrier penetration .
  • Biological Screening : Test in kinase assays (e.g., bisindolylmaleimide derivatives in ).

Advanced: How to validate crystal structures of this compound derivatives?

Answer:

  • X-ray Crystallography : Refine structures using SHELXL (e.g., CCDC deposition) .
  • Validation Metrics :
    • R-factor < 5%, ADP consistency, and hydrogen-bonding networks .
    • Compare with similar indole derivatives (e.g., ethyl 5-fluoroindole-2-carboxylate ).

Basic: How to troubleshoot low yields in the synthesis of this compound?

Answer:

  • Reaction Monitoring : Use TLC (UV-active spots) or in-situ IR for cyano group detection .
  • Common Fixes :
    • Dry solvents (molecular sieves) to prevent hydrolysis of intermediates .
    • Optimize stoichiometry (e.g., 1.1 equiv of methylating agent) .

Advanced: What strategies enable enantioselective functionalization of this compound?

Answer:

  • Chiral Catalysts : Use Rhodium(I)-BINAP complexes for asymmetric alkylation .
  • Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands .
  • Analytical Validation : Chiral HPLC (e.g., Daicel columns) to confirm enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H-indole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-methyl-1H-indole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.